
Chlorure de 4-(trifluorométhyl)benzyle
Vue d'ensemble
Description
4-(Trifluoromethyl)benzyl chloride is a chemical compound of significant interest in organic synthesis and chemical research due to its versatile reactivity and utility as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structural features, including the trifluoromethyl group, impart distinctive physical and chemical properties that make it a valuable substrate in organic chemistry.
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)benzyl chloride and related compounds involves various strategies, including phase transfer catalysis. For example, benzyl triethyl ammonium chloride has been utilized as an effective phase transfer catalyst in synthesizing complex organic molecules under specific reaction conditions, such as oxidation with potassium permanganate in alkaline conditions (Lu, 2014).
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)benzyl chloride and its derivatives has been elucidated through various analytical techniques, including X-ray crystallography. Detailed structural characterization reveals the arrangement of atoms and the geometric configuration, which are crucial for understanding the reactivity and interactions of the molecule (Bosch & Barnes, 2001).
Chemical Reactions and Properties
The reactivity of 4-(Trifluoromethyl)benzyl chloride includes its participation in various chemical reactions, such as the formation of organocobalt complexes through electrochemical reduction. These reactions are catalyzed by specific catalysts like Co(salen), leading to the formation of organometallic compounds with unique properties and applications in organic synthesis (Isse, Gennaro, & Vianello, 1998).
Applications De Recherche Scientifique
Synthèse de dithiocarbamates
Le chlorure de 4-(trifluorométhyl)benzyle peut être utilisé dans la synthèse d'une nouvelle série de dithiocarbamates. Ceci est réalisé par réaction avec les sels de sodium des acides dithiocarbaminiques N,N-disubstitués .
Synthèse de quinazolinones
Réactions de post-polymérisation
Le this compound peut être utilisé dans des réactions de post-polymérisation. Ces réactions sont cruciales dans le développement de matériaux avancés aux propriétés sur mesure.
Réactions de fluoration et de trifluorométhylation
Ce composé peut également être utilisé dans des réactions de fluoration et de trifluorométhylation. Ces réactions sont importantes dans le domaine de la chimie organique pour l'introduction de groupes fluor ou trifluorométhyle dans les molécules.
Safety and Hazards
Mécanisme D'action
Target of Action
4-(Trifluoromethyl)benzyl chloride is an organic intermediate . It is primarily used in the synthesis of novel series of dithiocarbamates . Dithiocarbamates are a class of compounds that have a wide range of applications, including use as fungicides in agriculture .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can react with sodium salts of N,N-disubstituted dithiocarbamic acids to produce a series of dithiocarbamates . The trifluoromethyl group in the compound can enhance the reactivity and selectivity of these reactions .
Biochemical Pathways
For example, some dithiocarbamates inhibit the enzyme alcohol dehydrogenase, disrupting the metabolism of alcohol .
Result of Action
The molecular and cellular effects of 4-(Trifluoromethyl)benzyl chloride depend on the specific reactions it undergoes and the compounds it helps synthesize. For instance, when used to synthesize dithiocarbamates, the resulting compounds can have various effects, such as fungicidal activity .
Action Environment
The action, efficacy, and stability of 4-(Trifluoromethyl)benzyl chloride can be influenced by various environmental factors. For example, the compound is sensitive to moisture, and contact with water can lead to the release of toxic gases . Therefore, it should be stored in a dry, dark place .
Propriétés
IUPAC Name |
1-(chloromethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHDHQVROPEJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239870 | |
| Record name | p-Trifluoromethylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939-99-1 | |
| Record name | p-Trifluoromethylbenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Trifluoromethylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)benzyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-(trifluoromethyl)benzyl chloride utilized in the synthesis of dithiocarbamates, and what structural information about the resulting compounds was obtained?
A1: 4-(trifluoromethyl)benzyl chloride serves as a key starting material in the synthesis of a series of novel dithiocarbamates. The synthesis involves reacting 4-(trifluoromethyl)benzyl chloride with various sodium salts of N,N-disubstituted dithiocarbamic acids []. This reaction yields a diverse library of dithiocarbamate derivatives, expanding the structural diversity for exploring their biological activities.
Q2: What is the significance of evaluating these novel dithiocarbamates for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?
A2: Inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing Alzheimer's disease. These enzymes break down the neurotransmitter acetylcholine, which is crucial for learning and memory. By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, potentially alleviating the cognitive decline associated with Alzheimer's disease [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

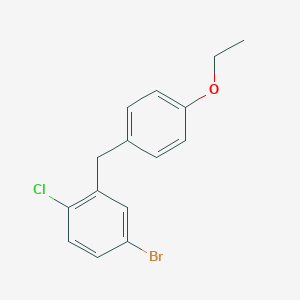
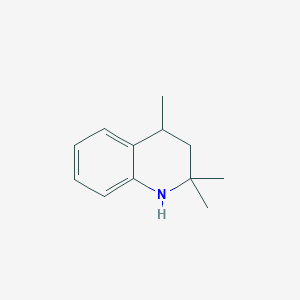
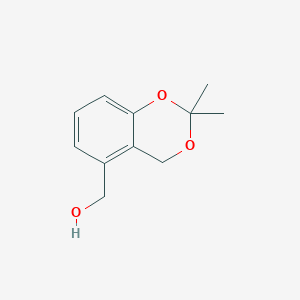
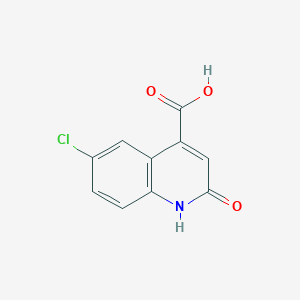

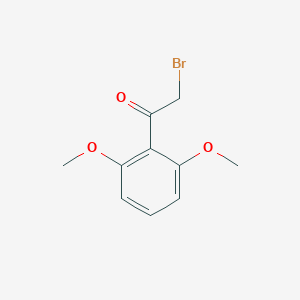
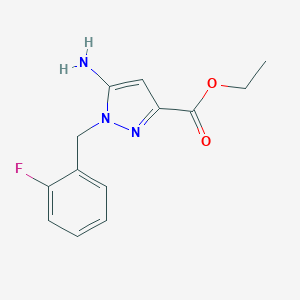
![Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B57487.png)
![Furo[3,2-c]pyridine-3-carboxamide](/img/structure/B57490.png)
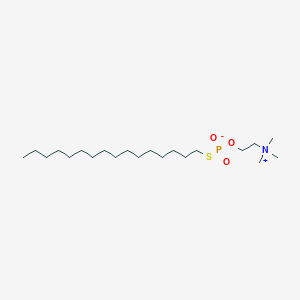
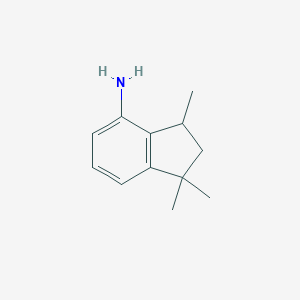
![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B57495.png)

![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)